![molecular formula C22H23N5O B2839648 (4-(1H-pyrrol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034469-61-7](/img/structure/B2839648.png)
(4-(1H-pyrrol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyrrole ring, a phenyl ring, a piperazine ring, and a pyridazine ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The phenyl group is a functional group with the formula -C6H5. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyridazine is a heterocyclic compound with the formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms.
Chemical Reactions Analysis
Again, without specific information on this compound, it’s challenging to provide an analysis of its chemical reactions .Wissenschaftliche Forschungsanwendungen
Complexes with Nitrogen Containing Ligands
Research on compounds related to (4-(1H-pyrrol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone includes studies on the adducts of similar nitrogen-containing ligands. For instance, triorganotin(IV) halides have been synthesized with adducts of piperazine, which is structurally related to the compound . These adducts exhibit a nonionic character in certain solvents and are suggested to have a trigonal bipyramidal geometry in some cases (Siddiqi et al., 1982).
Metabolism and Pharmacokinetics Studies
Another relevant area of research includes the study of the metabolism, excretion, and pharmacokinetics of structurally related compounds. For instance, the disposition of a dipeptidyl peptidase IV inhibitor with a similar structure was examined in rats, dogs, and humans. This study provides insights into the metabolic pathways and elimination processes of similar compounds (Sharma et al., 2012).
Analgesic Effect Studies
Research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, which bear similarity to the compound , has shown that these derivatives can act as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists and demonstrate an analgesic effect in certain models (Tsuno et al., 2017).
Anticancer and Antituberculosis Studies
Studies on 1-(4-Chlorophenyl) cyclopropyl methanone derivatives, which are structurally related, have shown significant anticancer and antituberculosis activities. This highlights the potential therapeutic applications of similar compounds in treating diseases like cancer and tuberculosis (Mallikarjuna et al., 2014).
Synthesis and Structural Studies
Research has also been conducted on the synthesis of novel derivatives combining scaffolds like pyrrolidine-2-one and piperazine, which are relevant to the structure of the compound . These studies provide insights into the structural properties and potential applications of such compounds (Ghandi et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(18-5-7-19(8-6-18)25-11-1-2-12-25)27-15-13-26(14-16-27)21-10-9-20(23-24-21)17-3-4-17/h1-2,5-12,17H,3-4,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBAGUADEPICKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.